![molecular formula C15H21ClN4O B1344560 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine CAS No. 1142214-17-2](/img/structure/B1344560.png)
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine
カタログ番号 B1344560
CAS番号:
1142214-17-2
分子量: 308.8 g/mol
InChIキー: NPBZDUYDQGLKND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is a chemical compound with the molecular formula C15H21ClN4O . It has an average mass of 308.806 Da and a monoisotopic mass of 308.140381 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine is defined by its molecular formula, C15H21ClN4O . More detailed structural analysis, such as bond lengths and angles, would require more specific data such as crystallographic studies or computational modeling, which are not available in the search results.科学的研究の応用
Surface Protection Activities
- 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine derivatives have shown potential in protecting mild steel surfaces and inhibiting mild steel corrosion in hydrochloric acid solutions. These compounds form a pseudo-capacitive protective film on steel surfaces, suggesting their effectiveness as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).
Anti-Diabetic Drug Potential
- Derivatives of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, suggesting their usefulness in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticonvulsant Drug Properties
- The structural and electronic properties of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine derivatives have been studied in relation to their anticonvulsant activities. These studies provide insights into the molecular behavior of such compounds, which could be useful in designing new anticonvulsant drugs (Georges, Vercauteren, Evrard, & Durant, 1989).
Neuropharmacological Applications
- Some derivatives of 3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine have shown activity as dopamine D-2 and serotonin 5-HT2 receptor antagonists, suggesting their potential use in neuropharmacology, particularly in the treatment of mental health disorders (Perregaard et al., 1992).
Safety And Hazards
特性
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O/c16-13-4-5-14(18-17-13)19-10-6-12(7-11-19)15(21)20-8-2-1-3-9-20/h4-5,12H,1-3,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZDUYDQGLKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

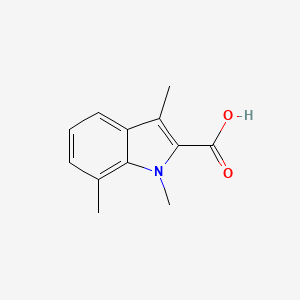
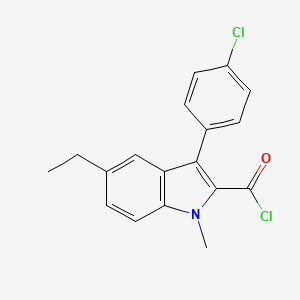
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
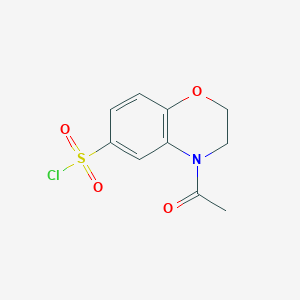
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
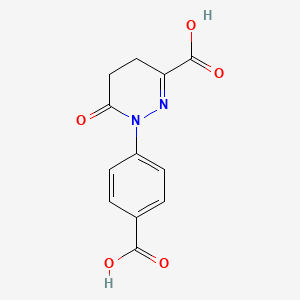
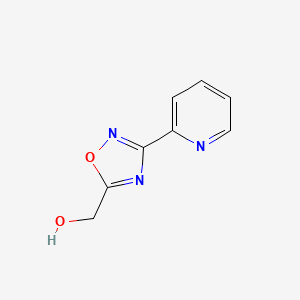
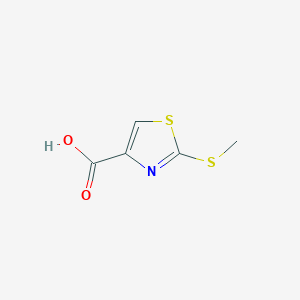
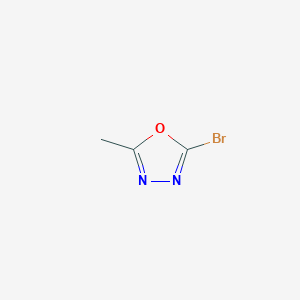

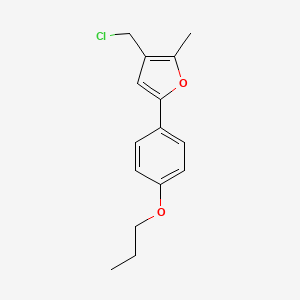
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)